Ethyl 4,6-dihydroxy-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
Ethyl 4,6-dihydroxy-2-oxo-2H-chromene-3-carboxylate is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones found in various plants, fungi, and bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,6-dihydroxy-2-oxo-2H-chromene-3-carboxylate typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 4,6-dihydroxy-2H-chromen-2-one with ethyl cyanoacetate in the presence of a base such as piperidine . The reaction is usually conducted in a solvent like ethanol or methanol at reflux temperature.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied, utilizing environmentally friendly solvents and catalysts to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-dihydroxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromenes, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 4,6-dihydroxy-2-oxo-2H-chromene-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound exhibits significant antioxidant and antimicrobial properties, making it useful in biological studies.
Industry: It is used in the synthesis of dyes, perfumes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4,6-dihydroxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, thereby protecting cells from oxidative damage.
Antimicrobial Activity: It disrupts the cell membrane of microorganisms, leading to their death.
Anti-cancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-hydroxy-4-methylcoumarin-3-carboxylate
- Ethyl 2-oxo-2H-chromene-3-carboxylate
- Ethyl 2-acetoxy-4-phenyl-4H-chromene-3-carboxylate
Uniqueness
Ethyl 4,6-dihydroxy-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of hydroxyl groups at the 4 and 6 positions, which enhance its biological activity and make it a versatile compound for various applications .
Properties
Molecular Formula |
C12H10O6 |
---|---|
Molecular Weight |
250.20 g/mol |
IUPAC Name |
ethyl 4,6-dihydroxy-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C12H10O6/c1-2-17-11(15)9-10(14)7-5-6(13)3-4-8(7)18-12(9)16/h3-5,13-14H,2H2,1H3 |
InChI Key |
JWYSLWHDYICCCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)O)OC1=O)O |
Origin of Product |
United States |
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